Ethyl 2-(2-butyl-2-hydroxyhexanoyl)-1-phenylhydrazinecarboxylate
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Overview
Description
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE is a complex organic compound with a unique structure that includes a butyl group, an ethoxycarbonyl group, a phenyl group, and a hydroxyhexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core hexanone structure, followed by the introduction of the butyl group, the ethoxycarbonyl group, and the phenyl group through a series of substitution and addition reactions. Common reagents used in these reactions include organometallic compounds, acids, and bases under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-BUTYL-1-{[(METHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE
- 2-BUTYL-1-{[(ETHOXYCARBONYL)(TOLYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE
Uniqueness
2-BUTYL-1-{[(ETHOXYCARBONYL)(PHENYL)AMINO]AMINO}-2-HYDROXYHEXAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H30N2O4 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl N-[(2-butyl-2-hydroxyhexanoyl)amino]-N-phenylcarbamate |
InChI |
InChI=1S/C19H30N2O4/c1-4-7-14-19(24,15-8-5-2)17(22)20-21(18(23)25-6-3)16-12-10-9-11-13-16/h9-13,24H,4-8,14-15H2,1-3H3,(H,20,22) |
InChI Key |
JDQLQYJFUZKVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NN(C1=CC=CC=C1)C(=O)OCC)O |
Origin of Product |
United States |
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